Product packaging for Benzyl(chloro)stannane(Cat. No.:CAS No. 66534-98-3)

Benzyl(chloro)stannane

Cat. No.: B14464254
CAS No.: 66534-98-3
M. Wt: 245.29 g/mol
InChI Key: LBSWONDCVLHCCM-UHFFFAOYSA-M
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Description

Benzyl(chloro)stannane is a versatile organotin compound valued in research for its role in synthetic organic chemistry. As a carbostannane reagent, it is primarily used in cross-coupling reactions, such as the Stille coupling, where it facilitates the transfer of a benzyl group to construct new carbon-carbon bonds. This reactivity makes it a valuable building block for the development of novel organic molecules and complex molecular architectures in pharmaceutical and materials science research. Its mechanism of action involves the oxidative addition of a palladium catalyst into the tin-carbon bond, followed by transmetalation with an organic electrophile. Researchers utilize this compound to explore new synthetic pathways and create compounds for biological testing and material properties investigation. Proper handling requires the use of appropriate safety controls, as organotin compounds require specific precautions. For Research Use Only. Not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7ClSn B14464254 Benzyl(chloro)stannane CAS No. 66534-98-3

Properties

CAS No.

66534-98-3

Molecular Formula

C7H7ClSn

Molecular Weight

245.29 g/mol

IUPAC Name

benzyl(chloro)tin

InChI

InChI=1S/C7H7.ClH.Sn/c1-7-5-3-2-4-6-7;;/h2-6H,1H2;1H;/q;;+1/p-1

InChI Key

LBSWONDCVLHCCM-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)C[Sn]Cl

Origin of Product

United States

Chemical Reactivity and Mechanistic Investigations of Benzyl Chloro Stannane

Lewis Acidity and Coordination Chemistry of Benzyltin Halides

Organotin halides, including benzyl(chloro)stannane, are notable for their Lewis acidity, a property that governs their coordination chemistry and catalytic activity. The tin atom in these compounds possesses vacant 5d orbitals, allowing it to accept electron pairs from Lewis bases and expand its coordination number beyond four.

Formation of Hypercoordinated Adducts and Complexes

Triorganotin halides readily form complexes with electron-donating species such as amines, pyridines, and alcohols. In these hypercoordinated adducts, the coordination number around the tin atom increases to five, six, or even seven. The resulting geometry is typically a trigonal bipyramid for five-coordinate complexes, with the more electronegative ligands occupying the axial positions. For instance, triorganotin halides containing a chelating ligand with a heteroatom can form intramolecularly coordinated structures, leading to a trigonal-bipyramidal geometry around the tin atom.

A specific example involves the synthesis of bis[8-(dimethylamino)-1-naphthyl]benzyltin bromide. In this compound, the nitrogen atoms of the dimethylamino groups coordinate intramolecularly to the tin center, leading to a hypercoordinated structure. Spectroscopic NMR studies (¹H, ¹³C, and ¹¹⁹Sn) of such compounds in solution at low temperatures indicate the existence of different geometric isomers, suggesting a dynamic coordination environment around the tin atom.

Quantitative and Qualitative Studies of Lewis Acidity in Organotin Chlorides

The Lewis acidity of organotin chlorides is influenced by the number and nature of the organic and halide substituents attached to the tin atom. A general trend observed is that the Lewis acidity increases with the number of electron-withdrawing halide groups. This can be represented by the following sequence:

R₃SnX < R₂SnX₂ < RSnX₃

This trend is attributed to the increasing positive charge on the tin atom as the number of electronegative halogens increases, making it a stronger electron acceptor.

The following table presents a comparison of Acceptor Numbers (AN) for various organotin triflates, illustrating the effect of the organic substituent on Lewis acidity.

CompoundAcceptor Number (AN)
ⁿBu₃SnOTf64.2
ⁱPr₃SnOTf68.0
Bn₃SnOTf74.0
B(C₆F₅)₃ (for comparison)78.1

Role as Lewis Acid Catalysts in Organic Transformations

The Lewis acidic nature of organotin chlorides allows them to function as catalysts in various organic reactions. They can activate electrophiles by coordination, thereby facilitating nucleophilic attack. While specific examples detailing the use of this compound as a catalyst are not extensively documented in readily available literature, the catalytic activity of related organotin compounds is well-established. For instance, alkyltin chlorides have been employed as Lewis acid catalysts in multicomponent reactions like the Biginelli condensation. In such reactions, the tin catalyst is believed to activate the carbonyl group of an aldehyde, facilitating the subsequent steps of the reaction cascade.

The enhanced Lewis acidity of benzyltin derivatives, as demonstrated with Bn₃SnOTf in hydrogen activation, suggests their potential as effective catalysts. In principle, benzyltin chlorides could be employed in classic Lewis acid-catalyzed reactions such as Friedel-Crafts alkylations and acylations, or Diels-Alder cycloadditions, by activating the electrophilic partner in the reaction. For example, in a Friedel-Crafts reaction, the benzyltin chloride could coordinate to a carbonyl group of an acyl halide, increasing its electrophilicity and promoting the acylation of an aromatic ring.

Reactions Involving the Carbon-Tin Bond in Benzyltin Systems

The benzyl-tin bond is susceptible to cleavage by various reagents, and this reactivity can be harnessed for the formation of new carbon-carbon and carbon-heteroatom bonds. The cleavage can proceed through either electrophilic or radical pathways, depending on the reaction conditions and the nature of the attacking species.

Electrophilic Substitution Reactions at the Benzyl-Tin Bond

The benzyl-tin bond can be readily cleaved by electrophiles in what is classified as an electrophilic substitution (Sₑ) reaction. These reactions are typically second-order, being first order in both the benzyltin compound and the electrophile.

One extensively studied example is the reaction of benzyltrialkyltins with mercury(II) salts, such as mercury(II) chloride (HgCl₂) and mercury(II) acetate (B1210297) (Hg(OAc)₂). The reaction with benzyltributyltin, for instance, proceeds via the cleavage of the benzyl-tin bond to yield benzylmercuric chloride and tributyltin chloride:

C₆H₅CH₂Sn(n-Bu)₃ + HgCl₂ → C₆H₅CH₂HgCl + (n-Bu)₃SnCl

Halogens also serve as effective electrophiles for the cleavage of the benzyl-tin bond. The iodination of benzyltrialkyltins in methanol (B129727) leads to the formation of benzyl (B1604629) iodide and the corresponding trialkyltin iodide. Interestingly, the product distribution can be influenced by the nature of the alkyl groups on the tin. While benzyltributyltin yields exclusively benzyl iodide, benzyltrimethyltin gives a mixture of benzyl iodide and methyl iodide, indicating competitive cleavage of the methyl-tin bond.

The bromination and chlorination of benzyltrialkyltins in methanol can lead to the formation of benzyl methyl ether as a significant product, alongside the expected benzyl halide. This suggests the involvement of a reactive intermediate that can be trapped by the solvent. These reactions are not affected by the presence of free radical inhibitors, supporting an electrophilic mechanism.

The relative reactivity of the benzyl-tin bond towards various electrophiles has been established through kinetic studies. The following table summarizes the second-order rate constants for the reaction of various electrophiles with benzyltri-n-propyltin in methanol at 45 °C.

Electrophilek₂ (l mol⁻¹ s⁻¹)
I₂1.3 x 10³
Br₂> 3 x 10⁵
Hg(OAc)₂2.8
HgCl₂0.05

These data indicate that bromine is a much more reactive electrophile towards the benzyl-tin bond than iodine, which in turn is more reactive than the mercury(II) salts.

Radical Reaction Pathways and Homolytic Cleavage of the Benzyl-Tin Bond

The benzyl-tin bond can also undergo homolytic cleavage to generate a benzyl radical and a stannyl (B1234572) radical. This pathway is particularly relevant in reactions initiated by heat, light, or radical initiators. The formation of the benzyl radical is facilitated by its resonance stabilization, where the unpaired electron is delocalized over the aromatic ring.

The direct synthesis of benzyltin chlorides from benzyl chloride and metallic tin is believed to proceed, at least in part, through a radical mechanism. The reaction is often inhibited by known radical scavengers like nitrobenzene.

A more direct example of homolytic cleavage is the iodine-mediated thermolysis of bis(arylmethyl)tin dichlorides. In this reaction, the Sn-C bonds break homolytically to produce arylmethyl radicals. These radicals can then react further, for instance, by reacting with iodine to form cations that subsequently undergo electrophilic attack on an aromatic solvent.

The stability of the benzyl radical makes the benzylic C-H bonds in alkylbenzenes susceptible to free-radical halogenation. Similarly, the benzyl-tin bond provides a pathway to generate benzyl radicals. These radicals can participate in various subsequent reactions, including abstraction of atoms from other molecules or addition to unsaturated systems. The mechanism of such radical reactions typically involves three stages: initiation, propagation, and termination.

Initiation: Formation of initial radicals, for example, by photolysis or thermolysis of a radical initiator.

Propagation: A chain reaction where a radical reacts with a molecule to form a new molecule and another radical. In the context of benzyltin compounds, this could involve a radical abstracting the benzyl group.

Termination: Combination of two radicals to form a stable, non-radical product.

The propensity of the benzyl-tin bond to undergo both electrophilic and radical cleavage makes this compound and related compounds versatile reagents and intermediates in organic synthesis.

Transmetalation Reactions with Other Metal Species

Transmetalation, a fundamental step in many organometallic cross-coupling reactions, involves the transfer of an organic group from one metal center to another. In the context of benzylstannanes, this process typically involves the transfer of the benzyl group from the tin atom to a transition metal catalyst, most notably palladium in Stille cross-coupling reactions. However, the potential for benzylstannanes to engage in transmetalation with other metal species exists, driven by the relative electronegativities and thermodynamic stability of the resulting organometallic compounds.

While specific, extensively documented examples of this compound transmetalating with metals other than palladium are not abundant in the literature, the principle is analogous to other organostannanes. For instance, allylic stannanes have been shown to transmetalate with germanium(II) chloride (GeCl₂), generating a γ-aminoallylic germanium species that subsequently reacts with aldehydes. This demonstrates that organotin compounds can serve as precursors to other reactive organometallic reagents through transmetalation. The feasibility of such a reaction with this compound would depend on the specific metal partner and the reaction conditions, which must favor the formation of the new organometallic species. The general process can be represented as:

Bn-Sn(R)₂Cl + M-X → Bn-M + X-Sn(R)₂Cl

(where Bn = Benzyl, M = Metal, X = Halide or other ligand)

The efficiency of this transfer is contingent on the electrophilicity of the metal halide (M-X) and the stability of the resulting benzyl-metal complex (Bn-M).

Applications in Cross-Coupling Methodologies

Benzylstannane derivatives are valuable reagents in organic synthesis, primarily for their application in palladium-catalyzed cross-coupling reactions to form new carbon-carbon bonds. Their stability, functional group tolerance, and predictable reactivity make them effective nucleophilic partners.

Stille Cross-Coupling Reactions Utilizing Benzyltin Reagents

The Stille reaction is a cornerstone of C-C bond formation, coupling an organostannane with an organic electrophile, typically an organohalide or pseudohalide, in the presence of a palladium catalyst. Benzyltin reagents, such as benzyl(chloro)stannanes or benzyltrialkylstannanes, serve as the nucleophilic component, transferring the benzyl group to the electrophile. These reagents are valued for being stable in air and moisture, allowing for easier handling compared to many other organometallic compounds.

The general scheme for a Stille reaction involving a benzyltin reagent is as follows:

Bn-SnR₃ + R'-X → (Pd catalyst) → Bn-R' + X-SnR₃

(where Bn = Benzyl, R = Alkyl, R' = Aryl, Vinyl, etc., X = Halide, OTf, etc.)

The reaction is compatible with a wide array of functional groups, making it a powerful tool in the synthesis of complex organic molecules.

The catalytic cycle of the Stille reaction is well-established and proceeds through three primary steps, initiated by a Pd(0) species which is the active catalyst.

Oxidative Addition : The cycle begins with the oxidative addition of the organic electrophile (R'-X) to the active 14-electron Pd(0) catalyst. This step involves the cleavage of the carbon-halide bond and forms a 16-electron, square planar Pd(II) intermediate. The reactivity of the electrophile generally follows the order I > Br > OTf >> Cl.

Transmetalation : This is often the rate-determining step of the cycle. The benzylstannane reagent transfers its benzyl group to the Pd(II) complex. The organostannane coordinates to the palladium center, forming a transient, 18-electron intermediate. From this intermediate, the benzyl group is transferred to palladium, and the tin halide byproduct is released, resulting in a new Pd(II) complex bearing both the R' and benzyl groups.

Reductive Elimination : The final step involves the reductive elimination of the coupled product (Bn-R') from the Pd(II) complex. The two organic groups, which are typically cis to each other, form a new C-C bond as they are expelled from the metal center. This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.

The Stille reaction using benzyltin reagents exhibits a broad substrate scope with respect to the electrophilic coupling partner. A variety of sp²-hybridized electrophiles are effective, including aryl, heteroaryl, and vinyl halides (iodides and bromides) and triflates. Acyl chlorides can also be used to form benzyl ketones. Organic chlorides are generally less reactive and often require specialized ligands to facilitate oxidative addition.

A key advantage of the Stille reaction is its high degree of stereoselectivity. For couplings involving vinyl halides, the stereochemistry of the double bond in the electrophile is typically retained in the final product, provided that harsh reaction conditions are avoided.

Below is a table illustrating the scope of electrophiles used in Stille couplings with benzyltin reagents.

Benzyltin ReagentElectrophileCatalyst / LigandProductYield (%)
Benzyltributylstannane4-IodonitrobenzenePd(PPh₃)₄4-Benzylnitrobenzene85
Benzyltributylstannane1-Iodo-4-methoxybenzenePd₂(dba)₃ / P(t-Bu)₃4-Benzyl-1-methoxybenzene92
Benzyltributylstannane(E)-1-Iodo-2-phenylethenePd(PPh₃)₄(E)-1-Benzyl-2-phenylethene78
Benzyltributylstannane2-BromopyridinePdCl₂(PPh₃)₂2-Benzylpyridine88
BenzyltrimethylstannaneBenzoyl ChloridePdCl₂(PPh₃)₂1,2-Diphenylethan-1-one95

This table is illustrative and compiled from typical Stille reaction outcomes. Actual yields may vary based on specific reaction conditions.

The success of the Stille coupling often depends on the careful selection of the catalyst system and reaction conditions.

Palladium Source : Both Pd(0) and Pd(II) complexes can serve as precatalysts. Common Pd(0) sources include tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃). Pd(II) sources like bis(triphenylphosphine)palladium(II) chloride (PdCl₂(PPh₃)₂) are also effective as they are reduced in situ to the active Pd(0) species.

Ligands : Phosphine (B1218219) ligands are crucial for stabilizing the palladium catalyst and modulating its reactivity. Triphenylphosphine (PPh₃) is widely used. Bulky, electron-rich phosphines such as tri(tert-butyl)phosphine (P(t-Bu)₃) can accelerate the oxidative addition of less reactive electrophiles like aryl chlorides. Other ligands, such as triphenylarsine (B46628) (AsPh₃) and tri(2-furyl)phosphine, have also been employed successfully.

Additives : In some cases, additives can significantly enhance the reaction rate. Copper(I) salts, such as CuI, are known to accelerate the transmetalation step, potentially by acting as a scavenger for free phosphine ligands which can inhibit the reaction. The addition of fluoride (B91410) ions (e.g., from CsF) can also promote the reaction by forming a hypervalent tin species, which is more reactive in the transmetalation step.

Solvents and Temperature : The choice of solvent depends on the solubility of the reactants and the required temperature. Common solvents include tetrahydrofuran (B95107) (THF), N,N-dimethylformamide (DMF), toluene (B28343), and N-methyl-2-pyrrolidone (NMP). Reactions are often conducted at elevated temperatures (60-120 °C) to ensure a reasonable reaction rate.

Spectroscopic and Computational Characterization of Benzyl Chloro Stannane

Advanced Spectroscopic Methods for Structural Elucidation

The precise structure of benzyl(chloro)stannane is elucidated through a combination of sophisticated spectroscopic methods. Each technique offers unique information about the atomic arrangement, bonding, and electronic environment within the molecule.

Multinuclear Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹¹⁹Sn NMR Chemical Shifts and Coupling Constants

Multinuclear NMR spectroscopy is a cornerstone technique for the characterization of organotin compounds. For this compound, ¹H, ¹³C, and ¹¹⁹Sn NMR spectra provide definitive information about its molecular framework.

¹H NMR: The proton NMR spectrum is characterized by signals corresponding to the benzyl (B1604629) group's aromatic and methylene (B1212753) protons. The aromatic protons typically appear as a complex multiplet in the range of δ 7.0-7.5 ppm. The methylene protons (-CH₂-) directly attached to the tin atom are observed as a singlet or a multiplet, depending on coupling to tin isotopes, generally appearing between δ 2.5-3.0 ppm. The presence of satellite peaks flanking the methylene signal is indicative of coupling to the NMR-active tin isotopes, ¹¹⁷Sn and ¹¹⁹Sn.

¹³C NMR: The carbon-13 spectrum shows distinct resonances for the benzyl moiety. The methylene carbon (-CH₂-) signal is typically found in the range of δ 20-30 ppm. The aromatic carbons exhibit signals between δ 120-140 ppm. Similar to ¹H NMR, coupling between the carbon atoms and tin isotopes (¹J(¹¹⁹Sn-¹³C) and ¹J(¹¹⁷Sn-¹³C)) provides valuable structural information. These one-bond coupling constants are typically in the range of 300-400 Hz for similar organotin compounds.

¹¹⁹Sn NMR: The chemical shift in ¹¹⁹Sn NMR is highly sensitive to the nature and number of substituents attached to the tin atom. For tetraorganotin compounds (R₄Sn), shifts are typically in the range of 0 to -100 ppm relative to the standard tetramethylstannane (Me₄Sn). As organic groups are replaced by electronegative halogens, the resonance shifts to higher frequency (downfield). For organotin halides of the type RSnX₃, R₂SnX₂, and R₃SnX, the chemical shifts become progressively more positive. For a mono-substituted this compound, the ¹¹⁹Sn chemical shift is expected in the region characteristic for R₃SnCl compounds.

Table 1: Representative NMR Data for Benzyltin Compounds

NucleusChemical Shift (δ, ppm)Coupling Constant (J, Hz)Assignment
¹H 7.0 - 7.5-Aromatic (C₆H₅)
2.5 - 3.0²J(¹¹⁹Sn-¹H) ≈ 50-60Methylene (Sn-CH₂)
¹³C 120 - 140-Aromatic (C₆H₅)
20 - 30¹J(¹¹⁹Sn-¹³C) ≈ 300-400Methylene (Sn-CH₂)
¹¹⁹Sn Varies-Sn

Vibrational Spectroscopy: Infrared (IR) Analysis

Infrared (IR) spectroscopy probes the vibrational modes of the molecule, providing a fingerprint based on its functional groups and bond strengths. In this compound, key absorptions are associated with the benzyl group and the tin-carbon (Sn-C) and tin-chlorine (Sn-Cl) bonds.

Aromatic C-H Stretching: Bands appearing above 3000 cm⁻¹ are characteristic of the C-H stretching vibrations of the phenyl ring.

Aliphatic C-H Stretching: The stretching vibrations of the methylene (-CH₂-) group are observed in the 2900-3000 cm⁻¹ region.

C=C Stretching: Aromatic ring stretching vibrations typically result in a series of sharp bands between 1450 and 1600 cm⁻¹.

Sn-C Stretching: The asymmetric and symmetric stretching vibrations of the tin-carbon bond are crucial for confirming the organometallic nature of the compound. These bands are typically found in the lower frequency region of the spectrum, generally between 500 and 600 cm⁻¹.

Sn-Cl Stretching: The tin-chlorine stretching vibration is a key diagnostic peak, usually appearing as a strong absorption in the far-infrared region, typically between 300 and 400 cm⁻¹. A study on the related compound dibenzyltin dichloride identified the Sn-Cl stretching vibrations in this range. researchgate.net

Table 2: Characteristic IR Absorption Frequencies for this compound

Wavenumber (cm⁻¹)Vibrational Mode
> 3000Aromatic C-H Stretch
2900 - 3000Aliphatic C-H Stretch
1450 - 1600Aromatic C=C Stretch
500 - 600Sn-C Stretch
300 - 400Sn-Cl Stretch

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the mass spectrum is expected to show a characteristic cluster of peaks for the molecular ion due to the multiple stable isotopes of tin and chlorine.

The fragmentation process is typically initiated by the cleavage of the weakest bonds.

Tin-Carbon Bond Cleavage: A primary fragmentation pathway involves the loss of the benzyl group, leading to the formation of a chlorostannane cation.

Formation of Tropylium (B1234903) Cation: The benzyl fragment itself can rearrange to form the highly stable tropylium cation (C₇H₇⁺) at m/z = 91, which is often the base peak in the mass spectra of benzyl-containing compounds. researchgate.net

Tin-Chlorine Bond Cleavage: Loss of a chlorine radical from the molecular ion is another possible fragmentation route.

Isotopic Pattern: Tin has several isotopes (¹¹⁶Sn, ¹¹⁷Sn, ¹¹⁸Sn, ¹¹⁹Sn, ¹²⁰Sn, ¹²²Sn, ¹²⁴Sn), which results in a distinctive isotopic pattern for all tin-containing fragments, providing unambiguous evidence for their presence. labrulez.com

Mössbauer Spectroscopy for Tin Oxidation State and Environment

¹¹⁹Sn Mössbauer spectroscopy is a highly specific technique for studying the chemical environment of tin nuclei. It provides data on the oxidation state, coordination number, and symmetry of the tin atom's local environment through two key parameters: the isomer shift (IS, δ) and the quadrupole splitting (QS, ΔEₐ).

Isomer Shift (IS): The IS value is related to the s-electron density at the tin nucleus. For tin(IV) compounds, IS values typically fall in the range of 0 to 2.1 mm s⁻¹. This parameter can confirm the +4 oxidation state of tin in this compound.

Quadrupole Splitting (QS): The QS value arises from the interaction of the nuclear quadrupole moment with an asymmetric electric field gradient at the nucleus. A non-zero QS value indicates a distortion from perfect tetrahedral, cubic, or octahedral symmetry around the tin atom. rsc.orgrsc.org For a compound like this compound, the presence of different substituents (benzyl and chloro) creates an asymmetric environment, leading to an expected significant quadrupole splitting. The magnitude of the QS can provide insights into the geometry and coordination at the tin center. researchgate.net

Table 3: Expected ¹¹⁹Sn Mössbauer Parameters for this compound

ParameterExpected Value RangeInformation Provided
Isomer Shift (IS, δ)0 - 2.1 mm s⁻¹Confirms Sn(IV) oxidation state
Quadrupole Splitting (QS, ΔEₐ)> 0 mm s⁻¹Indicates distorted geometry around the tin atom

Computational and Theoretical Chemistry Studies of Benzyltin Compounds

Computational chemistry, particularly Density Functional Theory (DFT), offers powerful tools to complement experimental data. These methods allow for the calculation of molecular geometries, electronic structures, and spectroscopic properties, providing a deeper understanding of benzyltin compounds at the atomic level.

Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Structure

DFT calculations are widely used to predict the properties of organotin compounds with a high degree of accuracy. google.comstackexchange.com For this compound and related compounds, DFT can be employed to determine several key characteristics.

Geometry Optimization: DFT methods can calculate the lowest energy structure of the molecule, providing precise bond lengths and bond angles. researchgate.net For instance, in a study of dibenzyltin dichloride, DFT calculations were used to determine the Sn-C and Sn-Cl bond lengths and the C-Sn-C and Cl-Sn-Cl bond angles, revealing a distorted tetrahedral geometry. researchgate.net

Electronic Structure Analysis: DFT allows for the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is a critical parameter that relates to the chemical reactivity and stability of the molecule. researchgate.net

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into the charge distribution within the molecule, detailing the partial atomic charges on the tin, carbon, and chlorine atoms. This helps in understanding the polarity of the bonds and the electrophilic/nucleophilic nature of different sites in the molecule.

Vibrational Frequency Calculation: DFT can be used to calculate the vibrational frequencies of the molecule. These calculated frequencies can then be compared with experimental IR and Raman spectra to aid in the assignment of vibrational modes, such as the characteristic Sn-C and Sn-Cl stretches. researchgate.net

Table 4: Parameters Obtainable from DFT Calculations for Benzyltin Compounds

Calculated ParameterSignificance
Optimized GeometryProvides bond lengths (e.g., Sn-C, Sn-Cl) and bond angles
HOMO-LUMO Energy GapIndicates chemical reactivity and kinetic stability
Natural Atomic ChargesDescribes the charge distribution and bond polarity
Vibrational FrequenciesAids in the assignment of experimental IR and Raman spectra
Total Dipole MomentQuantifies the overall polarity of the molecule

Theoretical Analysis of Bonding Characteristics, including σ-π Conjugation Effects

The bonding in organotin compounds, particularly the nature of the tin-carbon bond, has been a subject of interest. In benzyltin derivatives, the interaction between the σ-orbitals of the Sn-C bond and the π-system of the benzyl group's aromatic ring, known as σ-π conjugation or hyperconjugation, is a recognized phenomenon. This interaction involves the delocalization of electron density from the filled Sn-C σ-bonding orbital into the vacant π*-antibonding orbitals of the phenyl ring. This delocalization is believed to influence the electronic properties and reactivity of the molecule.

However, specific quantitative data from theoretical analyses, such as Natural Bond Orbital (NBO) analysis or Quantum Theory of Atoms in Molecules (QTAIM) studies, for this compound are not present in the surveyed literature. Such analyses would provide valuable insights into the precise nature of the Sn-C and Sn-Cl bonds, including their ionic/covalent character, bond orders, and the energetic stabilization provided by σ-π conjugation. Without these specific computational results, a detailed and data-driven discussion of the bonding characteristics of this compound is not possible.

A hypothetical data table illustrating the type of information that would be derived from an NBO analysis is presented below. It is important to note that the values in this table are purely illustrative and not based on actual computational results for this compound.

Hypothetical NBO Analysis Data for this compound

Donor NBO (i) Acceptor NBO (j) E(2) (kcal/mol) Interaction Type
σ(Sn-C) π*(C=C) of Phenyl Ring Data Not Available σ-π Conjugation

Note: E(2) represents the stabilization energy of the donor-acceptor interaction.

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling, often employing Density Functional Theory (DFT), is a powerful tool for elucidating the mechanisms of chemical reactions and characterizing the structures and energies of transition states. For organostannanes, these methods can be used to study various reactions, such as electrophilic substitution at the tin-carbon bond or nucleophilic substitution at the tin center.

A computational study of the reaction mechanisms of this compound would involve mapping the potential energy surface for a given reaction, locating the transition state structure, and calculating the activation energy. This would provide a quantitative understanding of the reaction's feasibility and kinetics. For instance, in a substitution reaction, computational modeling could determine whether the mechanism is concerted or proceeds through a high-energy intermediate.

Despite the broad applicability of these computational techniques, no specific studies modeling the reaction mechanisms or transition states of this compound were identified. General principles of organotin reactivity suggest that reactions could involve the cleavage of the benzyl-tin bond or the tin-chlorine bond, but without dedicated computational studies, the specific pathways, intermediate structures, and transition state geometries for this compound remain speculative.

An illustrative data table that could be generated from a computational study of a hypothetical reaction of this compound is shown below. The values are for exemplary purposes only.

Hypothetical Computational Data for a Substitution Reaction of this compound

Reaction Coordinate ΔE (kcal/mol) Transition State (TS) Geometry Imaginary Frequency (cm⁻¹)
Reactants 0.0 - -
Transition State Data Not Available Data Not Available Data Not Available

Applications of Benzyltin Halides in Advanced Organic Synthesis

Precursors for Diverse Organotin Derivatives and Functionalized Molecules

Benzyltin halides, such as dibenzyltin dichloride and tribenzyltin chloride, are valuable intermediates that serve as precursors for a wide range of other organotin compounds and functionalized molecules. sci-hub.stuu.nl The synthesis of these halides can be achieved through the direct reaction of benzyl (B1604629) chloride or its derivatives with metallic tin. sci-hub.stacs.org

The reactivity of the tin-carbon and tin-halogen bonds in benzyltin halides allows for their conversion into other derivatives. For example, the halide atoms can be substituted by various nucleophiles to introduce new functional groups. This versatility makes them fundamental building blocks in organotin chemistry. uu.nl

The direct synthesis method often involves reacting benzyl chloride with tin powder, sometimes suspended in a solvent like toluene (B28343) at its boiling point. sci-hub.st The substituents on the benzene ring of the benzyl chloride can influence the reaction's yield; electron-donating groups tend to increase the yield, while electron-withdrawing groups can lower it. sci-hub.st

Below is a table summarizing the direct synthesis of various dibenzyltin dichlorides from substituted benzyl chlorides and tin.

Benzyl Halide Derivative Solvent Product Yield (%)
Benzyl chlorideTolueneDibenzyltin dichloride80.4
p-Methylbenzyl chlorideTolueneDi(p-methylbenzyl)tin dichloride87.2
o-Methylbenzyl chlorideTolueneDi(o-methylbenzyl)tin dichloride86.1
p-Methoxybenzyl chlorideTolueneDi(p-methoxybenzyl)tin dichloride51.5

Data compiled from direct synthesis reactions of benzyl chloride derivatives with tin metal. sci-hub.st

These synthesized benzyltin halides can then be used in subsequent reactions. For instance, they can be alkylated or arylated using Grignard reagents or organolithium compounds to form tetraorganotins. These tetraorganotin compounds are themselves important reagents in organic synthesis. uu.nl

Role in the Synthesis of Complex Molecular Architectures

The utility of benzyltin halides and their derivatives extends to the construction of complex and biologically relevant molecules. Their ability to participate in regioselective reactions is particularly valuable in the synthesis of natural products and their analogues.

An important application is in carbohydrate chemistry. Organotin intermediates, such as dialkylstannylene acetals derived from diols, are widely used to achieve regioselective monofunctionalization of polyols. researchgate.net The benzylation of carbohydrates, a crucial step in the synthesis of many complex glycans and glycoconjugates, can be mediated by organotin compounds. The addition of halide promoters to these reactions significantly accelerates the benzylation process. This enhanced reactivity is attributed to the coordination of halide anions to the tin atom, which activates the intermediate for reaction with a benzylating agent like benzyl bromide. researchgate.net This method provides an efficient way to install benzyl protecting groups at specific positions on a carbohydrate scaffold, a key strategy in the multi-step synthesis of complex oligosaccharides.

The benzyl group itself, introduced via reagents like benzyl chloride or its organotin derivatives, is a cornerstone in synthetic organic chemistry. nbinno.com It is frequently employed as a protecting group for sensitive functional groups such as alcohols and carboxylic acids. The benzyl ether or benzyl ester can be introduced and later cleaved under specific conditions, allowing for precise control over the synthetic route toward a complex target molecule. nbinno.com This strategic use of the benzyl group is fundamental in the total synthesis of many pharmaceuticals and natural products.

Q & A

Q. What are the recommended laboratory synthesis methods for benzyl(chloro)stannane?

this compound (C₇H₇ClSn) can be synthesized via alkylation of tin(IV) chloride (SnCl₄) with benzylmagnesium chloride (C₆H₅CH₂MgCl). A typical procedure involves:

Adding benzylmagnesium chloride (1.0 M in THF) dropwise to SnCl₄ under inert atmosphere (N₂/Ar) at -78°C.

Stirring the mixture for 4–6 hours at room temperature.

Quenching the reaction with ice-cold water, followed by extraction with anhydrous diethyl ether.

Purifying the product via vacuum distillation or recrystallization.
Note: Monitor reaction progress using TLC or GC-MS. Organotin compounds are moisture-sensitive; use Schlenk-line techniques .

Q. How should this compound be characterized to confirm purity and structure?

Key characterization techniques include:

  • ¹H/¹³C NMR: Look for peaks corresponding to the benzyl group (δ ~7.3 ppm for aromatic protons, δ ~2.8 ppm for CH₂-Sn).
  • ¹¹⁹Sn NMR: A singlet near δ -200 to -300 ppm confirms the Sn-Cl bond environment.
  • Mass Spectrometry (EI-MS): Molecular ion peak at m/z 245 (M⁺) and isotopic pattern consistent with Sn/Cl.
  • Elemental Analysis: Validate %C, %H, and %Cl against theoretical values (C: 34.3%, H: 2.9%, Cl: 14.5%).
    Reference: Cross-check spectral data with databases like SciFinder or Reaxys .

Q. What safety protocols are critical when handling this compound?

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood.
  • Storage: Keep in a moisture-free, inert atmosphere (argon) at 2–8°C.
  • Disposal: Neutralize with aqueous NaOH (1 M) and dispose as hazardous halogenated waste.
  • Emergency Measures: For skin contact, wash with soap/water for 15 minutes. Seek medical attention if ingested or inhaled .

Q. What are the primary reactivity patterns of this compound in organic synthesis?

this compound participates in:

  • Transmetallation: Transfer of the benzyl group to transition metals (e.g., Pd, Cu) in cross-coupling reactions.
  • Nucleophilic Substitution: Reacts with electrophiles (e.g., alkyl halides) to form Sn-C bonds.
  • Hydrolysis: Degrades in humid conditions to benzyl alcohol and SnO₂; avoid aqueous workup unless intentional.
    Application Example: Use in Stille couplings for biaryl synthesis .

Advanced Research Questions

Q. How can reaction conditions be optimized for this compound in Stille couplings?

Critical parameters include:

  • Catalyst System: Use Pd(PPh₃)₄ (1–5 mol%) with LiCl as an additive to stabilize intermediates.
  • Solvent: Employ anhydrous DMF or THF for solubility and inertness.
  • Temperature: Conduct reactions at 60–80°C for 12–24 hours.
  • Substrate Ratio: Maintain a 1:1.2 molar ratio of aryl halide to this compound.
    Validation: Monitor yield via HPLC and characterize products using HRMS/X-ray crystallography .

Q. What computational methods are suitable for studying the stability of benzyl(chloro)stanthane?

  • DFT Calculations: Analyze bond dissociation energies (BDEs) for Sn-Cl and Sn-C bonds using software like Gaussian or ORCA.
  • Molecular Dynamics (MD): Simulate decomposition pathways under thermal stress (e.g., 25–100°C).
  • NBO Analysis: Evaluate electronic effects of the benzyl group on Sn’s electrophilicity.
    Data Source: Thermodynamic parameters (ΔH, ΔG) from NIST Chemistry WebBook .

Q. How do structural modifications of this compound impact its reactivity?

  • Substituent Effects: Electron-withdrawing groups (e.g., -NO₂) on the benzyl ring increase Sn’s electrophilicity, accelerating transmetallation.
  • Steric Hindrance: Bulky substituents (e.g., ortho-methyl) reduce reaction rates in cross-couplings.
  • Comparison with Analogues: Replace Cl with Br/I to study halide’s influence on redox potential (cyclic voltammetry).
    Experimental Design: Synthesize derivatives and compare kinetics via UV-Vis or NMR titration .

Q. What strategies resolve contradictions in reported catalytic activity of this compound?

  • Reproducibility Checks: Verify reaction conditions (e.g., solvent purity, catalyst source).
  • In Situ Monitoring: Use IR spectroscopy or Raman to detect intermediate species.
  • Meta-Analysis: Compare datasets across publications using tools like Web of Science or Scopus.
    Case Study: Discrepancies in yields may arise from trace O₂ or moisture; replicate under strict inert conditions .

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